![molecular formula C11H20IN5 B14191345 N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine CAS No. 919097-81-7](/img/structure/B14191345.png)
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a tetrazole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with diethylamine to form the corresponding imine, which is then subjected to cyclization with sodium azide and iodine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexane moiety.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-(5-chloro-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-bromo-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-fluoro-1H-tetrazol-1-yl)cyclohexan-1-amine
Uniqueness
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
919097-81-7 |
---|---|
Molekularformel |
C11H20IN5 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
N,N-diethyl-4-(5-iodotetrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H20IN5/c1-3-16(4-2)9-5-7-10(8-6-9)17-11(12)13-14-15-17/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
NRIYLHKZOKNNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CCC(CC1)N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.